molecular formula C14H13N2O+ B12850408 1-Methoxy-5-methylphenazin-5-ium CAS No. 65162-12-1

1-Methoxy-5-methylphenazin-5-ium

Cat. No.: B12850408
CAS No.: 65162-12-1
M. Wt: 225.27 g/mol
InChI Key: NIKBRKQHDZFDIQ-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-methoxy-5-methylphenazin-5-ium typically involves the methylation of 5-methylphenazinium. This process can be carried out using methyl sulfate under controlled conditions to ensure the stability and purity of the final product . Industrial production methods often involve large-scale synthesis in specialized reactors to maintain consistent quality and yield.

Chemical Reactions Analysis

1-Methoxy-5-methylphenazin-5-ium undergoes several types of chemical reactions, including:

Common reagents used in these reactions include tetrazolium dyes and hexacyanoferrate (III). The major products formed depend on the specific reaction conditions and the nature of the reactants involved .

Scientific Research Applications

1-Methoxy-5-methylphenazin-5-ium has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by mediating electron transfer between NADH and electron acceptors. This process involves the reduction of 1-methoxy-5-methylphenazin-5-ium by NADH, followed by the transfer of electrons to the acceptor molecules. The molecular targets include various dehydrogenase enzymes, and the pathways involved are primarily related to redox reactions .

Comparison with Similar Compounds

1-Methoxy-5-methylphenazin-5-ium is similar to other phenazinium compounds, such as 5-methylphenazinium methyl sulfate. it is unique due to its enhanced photochemical stability and faster electron transfer rates. Other similar compounds include:

These compounds share similar electron transfer properties but differ in their stability and reaction rates.

Properties

CAS No.

65162-12-1

Molecular Formula

C14H13N2O+

Molecular Weight

225.27 g/mol

IUPAC Name

1-methoxy-5-methylphenazin-5-ium

InChI

InChI=1S/C14H13N2O/c1-16-11-7-4-3-6-10(11)15-14-12(16)8-5-9-13(14)17-2/h3-9H,1-2H3/q+1

InChI Key

NIKBRKQHDZFDIQ-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=C2C=CC=C(C2=NC3=CC=CC=C31)OC

Origin of Product

United States

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